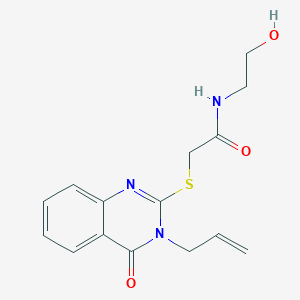![molecular formula C23H24N2O5S B492821 N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide CAS No. 690245-53-5](/img/structure/B492821.png)
N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ESI-09, and it is a selective inhibitor of the RAC GTPase family. The RAC GTPases are a group of proteins that play a critical role in cell signaling, cytoskeletal dynamics, and cell migration. ESI-09 has been shown to have a potent inhibitory effect on RAC GTPases, making it a promising candidate for the development of new drugs for the treatment of various diseases.
作用機序
ESI-09 works by selectively inhibiting the RAC GTPase family of proteins, which are critical regulators of cell signaling, cytoskeletal dynamics, and cell migration. RAC GTPases are involved in a wide range of cellular processes, including cell adhesion, migration, and invasion. By inhibiting RAC GTPases, ESI-09 can prevent the migration and invasion of cancer cells, reduce the risk of atherosclerosis, and protect against neurodegeneration.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects. In cancer cells, ESI-09 inhibits the migration and invasion of cells, leading to a reduction in tumor growth and metastasis. In cardiovascular disease, ESI-09 reduces the risk of atherosclerosis by inhibiting the migration and proliferation of smooth muscle cells. In neurological disorders, ESI-09 has a neuroprotective effect, reducing the risk of neurodegeneration.
実験室実験の利点と制限
One of the advantages of using ESI-09 in lab experiments is its high selectivity for RAC GTPases, making it a useful tool for studying the role of these proteins in various cellular processes. Additionally, ESI-09 is relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using ESI-09 is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on ESI-09. One area of interest is the development of new cancer therapies based on ESI-09. Additionally, there is a need for further research on the potential cardiovascular and neurological benefits of ESI-09. Another area of interest is the development of new RAC GTPase inhibitors with improved selectivity and reduced toxicity. Finally, there is a need for further research on the mechanisms of action of ESI-09 and its potential interactions with other proteins and cellular processes.
合成法
The synthesis of ESI-09 involves several steps, starting with the reaction of 4-ethoxyaniline with 4-chlorobenzoyl chloride to form N-(4-ethoxyphenyl)-4-chlorobenzamide. The resulting compound is then treated with sodium methoxide and 3-methoxybenzenesulfonyl chloride to form N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide. The final product is obtained after purification using column chromatography.
科学的研究の応用
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. Several studies have shown that ESI-09 can inhibit the migration and invasion of cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, ESI-09 has been shown to have a protective effect on the cardiovascular system, reducing the risk of atherosclerosis and other cardiovascular diseases. In neurological disorders, ESI-09 has been shown to have a neuroprotective effect, reducing the risk of neurodegeneration.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-3-30-20-13-11-19(12-14-20)25-23(26)18-9-7-17(8-10-18)16-24-31(27,28)22-6-4-5-21(15-22)29-2/h4-15,24H,3,16H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAHYIRMHKQPRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B492739.png)
![4-fluoro-N-(3-{[4-(2-furoyl)-1-piperazinyl]methyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)benzamide](/img/structure/B492740.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B492741.png)
![N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide](/img/structure/B492742.png)
![N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide](/img/structure/B492743.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B492745.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide](/img/structure/B492747.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B492749.png)

![3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B492754.png)
![2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B492755.png)
![2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B492756.png)
![1-(Azepan-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B492757.png)
![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B492759.png)